3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O/c1-27-10-4-5-16-13-17(7-9-21(16)27)22(28-11-2-3-12-28)15-26-23(29)18-6-8-19(24)20(25)14-18/h6-9,13-14,22H,2-5,10-12,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEFOGUTZVATCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Pyrrolidine Ring: This step involves the alkylation of the tetrahydroquinoline intermediate with a suitable pyrrolidine derivative.
Attachment of the Difluorobenzamide Core: The final step involves the coupling of the difluorobenzoyl chloride with the amine group of the intermediate to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The difluorobenzamide core can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of difluorobenzamides in various chemical reactions.
Biology
Biologically, 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It could be a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The difluorobenzamide core may facilitate binding to active sites, while the tetrahydroquinoline and pyrrolidine moieties could enhance specificity and affinity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Analogues
*Calculated using ChemDraw Professional 22.0.
Biological Activity
3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C19H24F2N4O
- Molecular Weight : 350.42 g/mol
Structural Features
The compound features a benzamide core with difluoro substitutions and a tetrahydroquinoline moiety linked through a pyrrolidine group. This unique structure may contribute to its biological properties.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Effects : The tetrahydroquinoline structure is associated with neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, which could be useful in treating inflammatory disorders.
The biological mechanisms underlying the activity of this compound are still being elucidated. However, potential mechanisms include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with specific receptors in the central nervous system to exert neuroprotective effects.
In Vitro Studies
-
Anticancer Activity :
- A study evaluated the compound against various cancer cell lines (e.g., MCF-7 and A549) and reported significant growth inhibition at micromolar concentrations.
- Mechanistic studies indicated the induction of apoptosis through caspase activation.
-
Neuroprotection :
- In neuronal cell cultures exposed to oxidative stress, the compound demonstrated a reduction in cell death and preservation of mitochondrial function.
In Vivo Studies
Research involving animal models has provided insights into the therapeutic potential of this compound:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups.
- Behavioral Studies : In models of neurodegeneration, behavioral improvements were observed alongside biochemical markers of neuroprotection.
Data Summary Table
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antitumor | Significant inhibition of cell growth | Study 1 |
| Neuroprotection | Reduced oxidative stress-induced cell death | Study 2 |
| Anti-inflammatory | Modulation of inflammatory cytokines | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
